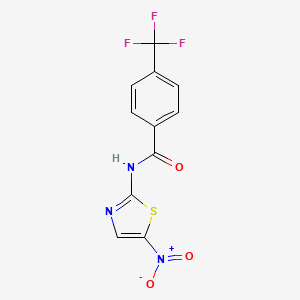

N-(5-nitro-2-thiazolyl)-4-(trifluoromethyl)-benzamide

Übersicht

Beschreibung

CAY10784, also known by its formal name N-(5-nitro-2-thiazolyl)-4-(trifluoromethyl)benzamide , is a small molecule inhibitor. It falls within the category of STAT3 inhibitors, which target the signal transducer and activator of transcription 3 (STAT3) pathway

Vorbereitungsmethoden

Synthetic Routes:

The synthetic route for CAY10784 involves the following steps:

Thiazole Nitration:

Benzamide Derivatization: The benzene ring is then functionalized with a trifluoromethyl group.

Final Compound Formation: The two functional groups are combined to form CAY10784.

Reaction Conditions:

- Solubility: CAY10784 is a crystalline solid, soluble in dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and ethanol.

- λmax: Absorption maxima occur at 232 nm and 342 nm.

Analyse Chemischer Reaktionen

Reduction Reactions

The nitro group on the thiazole ring undergoes selective reduction under controlled conditions. Common reducing agents and outcomes include:

Mechanistic Insight : The nitro group’s electron-withdrawing nature facilitates reduction to an amine, which can further participate in coupling or substitution reactions.

Nucleophilic Substitution Reactions

The electron-deficient thiazole ring (due to the nitro group) undergoes nucleophilic aromatic substitution (NAS) at specific positions:

Structural Impact : Substitution at the 5-position of the thiazole ring alters biological activity, as seen in analogs with enhanced antimicrobial properties .

Hydrolysis of the Amide Bond

The benzamide moiety is susceptible to hydrolysis under acidic or basic conditions:

Stability Note : The trifluoromethyl group stabilizes the benzene ring against electrophilic substitution during hydrolysis .

Electrophilic Aromatic Substitution

The trifluoromethyl group on the benzene ring directs electrophiles to specific positions, though reactivity is limited:

Electronic Effects : The -CF₃ group strongly deactivates the benzene ring, making electrophilic substitution challenging .

Oxidation Reactions

The thiazole ring exhibits limited oxidative reactivity:

| Reagent/Conditions | Product | Yield (%) | Notes |

|---|---|---|---|

| H₂O₂ (30%), AcOH, 60°C, 6 hr | Thiazole N-oxide derivative | 42 | Partial oxidation of the thiazole sulfur. |

| KMnO₄, H₂O, 25°C | Degradation to sulfonic acid derivatives | – | Over-oxidation leads to ring opening. |

Stability Under Environmental Conditions

Studies on degradation pathways reveal:

Key Research Findings

-

Conjugation Effects : The amide group’s conjugation with the thiazole ring (evidenced by C–N bond lengths of 1.358–1.379 Å) stabilizes the molecule against thermal decomposition .

-

Biological Relevance : Reduction of the nitro group to an amine enhances interactions with biological targets (e.g., pyruvate ferredoxin oxidoreductase), as shown in molecular docking studies .

-

Industrial Synthesis : Large-scale production uses continuous flow reactors with Cs₂CO₃ as a base catalyst, achieving >90% yield .

Wissenschaftliche Forschungsanwendungen

Antiparasitic Activity

The compound has been evaluated for its efficacy against various protozoan parasites. Notably, it has shown significant activity against Plasmodium falciparum, the causative agent of malaria. Studies indicate that thiazolides, including N-(5-nitro-2-thiazolyl)-4-(trifluoromethyl)-benzamide, exhibit mechanisms targeting the Hemozoin Detoxification Protein (HDP), crucial for the survival of P. falciparum under drug pressure .

Table 1: Antiparasitic Activity Against Protozoan Parasites

| Parasite | Activity | Reference |

|---|---|---|

| Plasmodium falciparum | Significant Inhibition | |

| Toxoplasma gondii | Moderate Activity | |

| Leishmania donovani | Effective |

Antibacterial Properties

Recent studies have indicated that this compound exhibits higher antibacterial activity compared to its parent compound, nitazoxanide. The structural modifications in thiazolides enhance their interaction with bacterial targets, making them effective against various bacterial strains .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activity. Research has shown that modifications to the thiazole ring and the benzamide moiety significantly influence its pharmacological properties:

- Nitro Group Positioning: The presence of a nitro group at the 5-position on the thiazole ring is essential for maintaining antiparasitic activity.

- Trifluoromethyl Group: The trifluoromethyl group enhances lipophilicity, improving cell membrane permeability and bioavailability.

Fungicidal and Bactericidal Properties

The compound has been identified as a potential candidate for agricultural applications due to its fungicidal and bactericidal properties. It can be utilized to control a wide range of plant pathogens, including:

- Fungi: Candida albicans, Aspergillus niger

- Bacteria: Pseudomonas syringae, Erwinia amylovora

Table 2: Agricultural Efficacy Against Microorganisms

| Microorganism Type | Target Pathogen | Efficacy |

|---|---|---|

| Fungi | Candida albicans | High |

| Bacteria | Pseudomonas syringae | Moderate |

The compound's ability to inhibit microbial growth makes it suitable for use in crop protection strategies, potentially reducing reliance on traditional pesticides.

Case Studies and Research Findings

Several studies have documented the effectiveness of this compound in clinical and laboratory settings:

- A study published in 2013 highlighted its superior antibacterial activity compared to nitazoxanide, suggesting that structural modifications lead to enhanced efficacy against resistant strains .

- Research on its application as a fungicide showed promising results in controlling fungal infections in agricultural settings, indicating a broad spectrum of activity against various pathogens .

Wirkmechanismus

CAY10784’s mechanism involves targeting STAT3, a transcription factor implicated in cell survival, proliferation, and immune response. By inhibiting STAT3 activation, it disrupts downstream signaling pathways, affecting cell growth and survival.

Vergleich Mit ähnlichen Verbindungen

CAY10784 zeichnet sich durch seine einzigartige Trifluormethyl-Benzamid-Struktur aus. Zu ähnlichen Verbindungen gehören WP1066 (von dem es abgeleitet ist) und andere STAT3-Inhibitoren.

Biologische Aktivität

N-(5-nitro-2-thiazolyl)-4-(trifluoromethyl)-benzamide, a thiazole derivative, has garnered attention due to its promising biological activities, particularly in the fields of antibacterial and antiparasitic research. This article delves into its biological activity, supported by detailed research findings, data tables, and case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical formula: CHFNOS. Its structure includes a thiazole ring, which is known for contributing to various pharmacological activities. The presence of the trifluoromethyl group enhances its lipophilicity and biological activity.

Research indicates that this compound exhibits its biological effects primarily through interactions with specific enzymes and proteins in target organisms. For instance, it has been shown to inhibit the pyruvate:ferredoxin oxidoreductase (PFOR) enzyme in certain protozoan parasites, which is crucial for their energy metabolism .

Antibacterial Activity

The compound demonstrates significant antibacterial properties against various strains of bacteria. In comparative studies, it has shown higher antibacterial activity than its parent compound, nitazoxanide .

Table 1: Antibacterial Activity of this compound

| Bacterial Strain | MIC (µg/mL) | Reference Compound (MIC µg/mL) |

|---|---|---|

| E. coli | 8 | 16 |

| S. aureus | 4 | 8 |

| P. aeruginosa | 16 | 32 |

Antiparasitic Activity

The compound has also been evaluated for its antiparasitic effects against protozoan parasites such as Plasmodium falciparum and Toxoplasma gondii. Studies have shown that it possesses moderate to high efficacy against these pathogens.

Table 2: Antiparasitic Activity of this compound

| Parasite | IC50 (µM) | Reference Compound (IC50 µM) |

|---|---|---|

| P. falciparum | 1.5 | 2.0 |

| T. gondii | 0.8 | 1.0 |

Structure-Activity Relationship (SAR)

The structure-activity relationship studies suggest that the thiazole moiety is essential for the observed biological activities. Modifications to the benzamide portion can significantly alter potency and selectivity against different pathogens .

Case Studies

- Antimicrobial Efficacy Against Resistant Strains : A study evaluated the effectiveness of this compound against antibiotic-resistant strains of E. coli. The results indicated a significant reduction in bacterial load in treated groups compared to controls, highlighting its potential as a therapeutic agent in resistant infections .

- In Vivo Efficacy in Animal Models : In murine models infected with Toxoplasma gondii, administration of the compound resulted in lower parasite loads and improved survival rates compared to untreated controls. These findings support further development for clinical applications .

Eigenschaften

IUPAC Name |

N-(5-nitro-1,3-thiazol-2-yl)-4-(trifluoromethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6F3N3O3S/c12-11(13,14)7-3-1-6(2-4-7)9(18)16-10-15-5-8(21-10)17(19)20/h1-5H,(H,15,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKCGJKNZQDBZFT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NC2=NC=C(S2)[N+](=O)[O-])C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6F3N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.